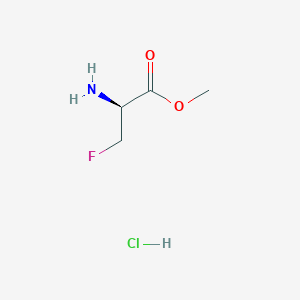

3-Fluoro-D-alanine methyl ester, hydrochloride

CAS No.:

Cat. No.: VC17981105

Molecular Formula: C4H9ClFNO2

Molecular Weight: 157.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9ClFNO2 |

|---|---|

| Molecular Weight | 157.57 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride |

| Standard InChI | InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |

| Standard InChI Key | ONWXGBSDBSSAKZ-AENDTGMFSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CF)N.Cl |

| Canonical SMILES | COC(=O)C(CF)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-alanine backbone with a fluorine atom substituted at the β-carbon (C3) and a methyl ester group at the carboxyl terminus, forming a hydrochloride salt. The stereochemistry at the α-carbon (C2) is retained in the D-configuration, critical for its biological interactions .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉ClFNO₂ | |

| Molecular Weight | 157.57 g/mol | |

| Melting Point | 164–166 °C | |

| Solubility | Soluble in polar solvents | |

| Optical Rotation | [α]₂₀ᴅ = +14.5° (c=3, MeOH) |

The fluorine atom introduces electronegativity, altering electronic distribution and enhancing metabolic stability compared to non-fluorinated analogs .

Synthesis and Production Methods

Asymmetric Synthesis via Acetaldimine Intermediate

A patented method involves reacting fluoroacetaldehyde with D-α-methylbenzylamine to form an acetaldimine intermediate. Subsequent treatment with hydrogen cyanide yields D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile, which undergoes acidic hydrolysis to produce the hydrochloride salt . Key steps include:

-

Condensation: Fluoroacetaldehyde + D-α-methylbenzylamine → Acetaldimine (0–25°C).

-

Cyanidation: Acetaldimine + HCN → Propionitrile derivative (-10–25°C).

-

Hydrolysis: Propionitrile + HCl/H₂O → N-protected 3-fluoro-D-alanine hydrochloride.

-

Hydrogenolysis: Removal of the N-protecting group via Pd-catalyzed hydrogenation .

Alternative Routes

-

Enzymatic Resolution: Racemic 3-fluoro-DL-alanine is resolved using acylase enzymes to isolate the D-enantiomer .

-

Solid-Phase Synthesis: Utilized for peptide incorporation, leveraging the methyl ester’s stability under coupling conditions .

Biological Activities and Mechanisms

Antibacterial Properties

3-Fluoro-D-alanine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The fluorine atom disrupts bacterial cell wall synthesis by inhibiting alanine racemase and D-alanyl-D-alanine ligase, enzymes critical for peptidoglycan cross-linking .

Enzyme Inhibition

-

Alanine Racemase: Fluorine’s electronegativity mimics the transition state, binding irreversibly to the active site .

-

Glutamate Synthase: Interferes with nitrogen metabolism in pathogens .

Metabolic Stability

The methyl ester group enhances bioavailability by resisting esterase cleavage, prolonging half-life in vivo .

Applications in Research and Industry

Pharmaceutical Development

-

Antibacterial Agents: Serves as a lead compound for novel antibiotics targeting multidrug-resistant strains .

-

Enzyme Probes: Used to study amino acid metabolism and enzyme mechanisms .

Peptide Chemistry

-

Building Block: Incorporated into peptides to modulate conformation and stability .

-

Radiolabeling: Fluorine-18 derivatives enable PET imaging of bacterial infections .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume